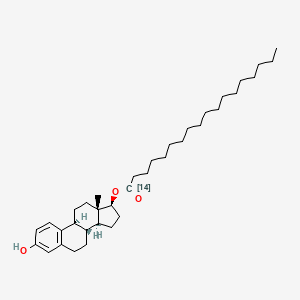

Estradiol 17-octadecanoate-1-14C

説明

Estradiol 17-octadecanoate-1-14C is a radiolabeled derivative of 17β-estradiol, where the hydroxyl group at the 17-position is esterified with octadecanoic acid (stearic acid). The incorporation of a carbon-14 isotope at the 1-position of the steroid backbone facilitates metabolic tracking in preclinical and pharmacokinetic studies. This modification enhances lipophilicity, prolonging systemic circulation and enabling sustained release profiles compared to unmodified estradiol .

特性

CAS番号 |

210241-63-7 |

|---|---|

分子式 |

C36H58O3 |

分子量 |

540.8 g/mol |

IUPAC名 |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate |

InChI |

InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1/i35+2 |

InChIキー |

KIADYVOYCQRXRE-UVYRUDQVSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

異性体SMILES |

CCCCCCCCCCCCCCCCC[14C](=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol 17-octadecanoate-1-14C typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

Introduction of Hydroxy and Methyl Groups: Functionalization of the core structure to introduce hydroxy and methyl groups at specific positions.

Esterification: The final step involves the esterification of the hydroxy group with octadecanoic acid under acidic or basic conditions to form the octadecanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and quality.

化学反応の分析

Types of Reactions

Estradiol 17-octadecanoate-1-14C can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the octadecanoate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

科学的研究の応用

Estradiol 17-octadecanoate-1-14C has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in hormone-related treatments.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

作用機序

The mechanism of action of Estradiol 17-octadecanoate-1-14C involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with hormone receptors, enzymes, and other proteins.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Comparative Analysis with Key Structural Analogues

Structural and Physicochemical Properties

Key Observations :

- Ester Chain Length: Longer esters (e.g., octadecanoate, decanoate) significantly increase molecular weight and lipophilicity, enhancing depot effects and tissue retention .

- Radiolabeling: The 1-14C label in this compound distinguishes it from non-labeled analogues, enabling precise metabolic tracking in vivo .

Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability

- This compound: Slow hydrolysis due to the steric hindrance of the long-chain octadecanoate group, leading to prolonged estrogenic activity .

- Estradiol 17-valerate: Rapid hydrolysis in vivo compared to octadecanoate, with peak estradiol levels achieved within 48–72 hours post-injection .

- Estradiol 17-acetate : Fast hydrolysis (<24 hours), making it suitable for acute experimental models .

Research Implications and Gaps

- Toxicological Data: Safety profiles for octadecanoate derivatives are less documented than for valerate or acetate, necessitating further studies on chronic exposure risks .

- Comparative Efficacy : Structural analogues like estradiol 17-sulfate demonstrate unique therapeutic niches (e.g., neuroactive enzyme modulation), highlighting the need for target-specific derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。